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Compound of Interest

Compound Name: ASN-1377642

Cat. No.: B1225881 Get Quote

Disclaimer: The chemical probe ASN-1377642 could not be identified. This document provides

information on SGC-UBD253, a potent and selective chemical probe for the zinc-finger

ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).

Audience: Researchers, scientists, and drug development professionals.

Introduction
SGC-UBD253 is a first-in-class chemical probe that potently and selectively targets the zinc-

finger ubiquitin-binding domain (UBD) of HDAC6.[1][2][3][4] Unlike catalytic inhibitors of

HDAC6, SGC-UBD253 allows for the specific investigation of the biological functions of the

HDAC6-UBD, which is implicated in processes such as aggresome formation and autophagy

by recognizing and binding to polyubiquitinated proteins.[1][5][6] This document provides

detailed application notes and protocols for utilizing SGC-UBD253 and its corresponding

negative control, SGC-UBD253N, to interrogate HDAC6-UBD function in biochemical and

cellular contexts. SGC-UBD253N is a structurally similar molecule with significantly reduced

activity, making it an ideal negative control for rigorous experimental design.[1][3]

Quantitative Data Summary
The following table summarizes the key quantitative data for SGC-UBD253 and its negative

control, SGC-UBD253N.
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Parameter SGC-UBD253

SGC-UBD253N

(Negative

Control)

Assay Type Target

KD 84 nM[2][7] 32 µM[2][7]

Surface Plasmon

Resonance

(SPR)

HDAC6-UBD

KD 80 nM[8] Not Reported

Isothermal

Titration

Calorimetry (ITC)

HDAC6-UBD

Kdisp 0.44 µM[8] Not Reported
Fluorescence

Polarization (FP)

Full-length

HDAC6

KD 0.26 µM[8] Not Reported

Surface Plasmon

Resonance

(SPR)

Full-length

HDAC6

EC50 1.9 µM[2] Inactive[1]

NanoBRET

(HDAC6-ISG15

Interaction)

Cellular

EC50 20 ± 2.7 µM[1][8] Inactive[1]

NanoBRET

(USP16-ISG15

Interaction)

Cellular

Signaling Pathway
HDAC6 is a cytoplasmic deacetylase that plays a crucial role in cellular protein quality control.

Its zinc-finger ubiquitin-binding domain (UBD) recognizes and binds to polyubiquitinated

misfolded proteins. This interaction is a key step in the formation of aggresomes, which are

cellular inclusions that sequester protein aggregates for subsequent clearance by autophagy.

By inhibiting the HDAC6-UBD, SGC-UBD253 can be used to study the consequences of

disrupting this pathway, such as the impairment of aggresome formation.
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Caption: HDAC6-UBD signaling in protein quality control.

Experimental Protocols
Fluorescence Polarization (FP) Peptide Displacement
Assay
This biochemical assay is used to determine the binding affinity of SGC-UBD253 for the

HDAC6-UBD by measuring the displacement of a fluorescently labeled ubiquitin-derived

peptide.
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Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Materials:

Purified recombinant HDAC6-UBD protein

Fluorescently labeled ubiquitin C-terminal peptide (e.g., FITC-LRLRGG)

SGC-UBD253 and SGC-UBD253N

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

Black, low-volume 384-well assay plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare a stock solution of the FITC-labeled peptide in the assay buffer.

Prepare serial dilutions of SGC-UBD253 and SGC-UBD253N in DMSO, followed by a final

dilution in assay buffer.

In a 384-well plate, add the HDAC6-UBD protein to a final concentration optimized for a

robust assay window.

Add the FITC-labeled peptide to a final concentration, typically at or below its KD for HDAC6-

UBD.

Add the serially diluted compounds to the wells. Include controls for no inhibitor (DMSO only)

and no protein.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g.,

30-60 minutes), protected from light.
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Measure the fluorescence polarization (in millipolarization, mP) using a plate reader with

appropriate excitation and emission filters for the fluorophore.

Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a

suitable dose-response curve to determine the IC50 or Kdisp value.

NanoBRET™ Protein-Protein Interaction Assay
This live-cell assay measures the disruption of the HDAC6-ubiquitin interaction by SGC-

UBD253. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a

NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein labeled with a

fluorescent ligand (acceptor).[1][9]

Experimental Workflow:

Caption: Workflow for the NanoBRET™ protein-protein interaction assay.

Materials:

HEK293T cells

Expression vectors for NanoLuc®-HDAC6 and HaloTag®-ISG15 (or another ubiquitin-like

modifier that binds HDAC6-UBD)

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM® I Reduced Serum Medium

HaloTag® NanoBRET™ 618 Ligand

Nano-Glo® Substrate

SGC-UBD253 and SGC-UBD253N

White, solid-bottom 96-well assay plates

Luminometer capable of measuring dual-filtered luminescence

Procedure:
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Co-transfect HEK293T cells with plasmids encoding NanoLuc®-HDAC6 and HaloTag®-

ISG15 using a suitable transfection reagent. Incubate for 24 hours.

Harvest the transfected cells and resuspend them in Opti-MEM®.

Plate the cells in a 96-well white assay plate.

Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration

and incubate.

Add serial dilutions of SGC-UBD253 or SGC-UBD253N to the wells. Include DMSO as a

vehicle control.

Incubate the plate at 37°C in a CO2 incubator for the desired treatment time.

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions and add it to

each well.

Immediately measure the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at

>610 nm) using a luminometer equipped with appropriate filters.

Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor

signal and subtracting the background ratio from control cells expressing only the NanoLuc®

donor.

Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration

and fit the data to determine the EC50 value.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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